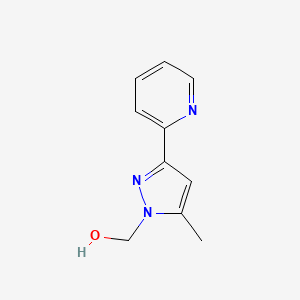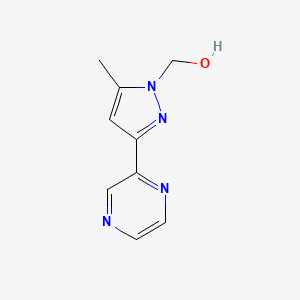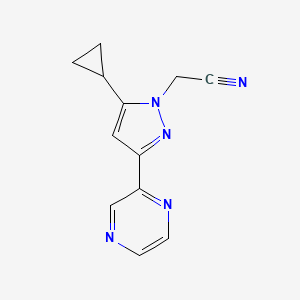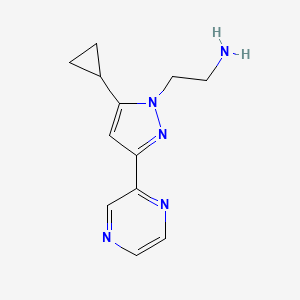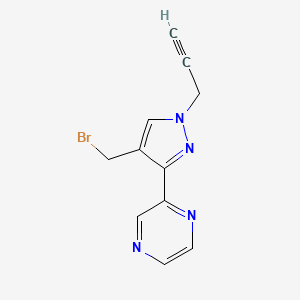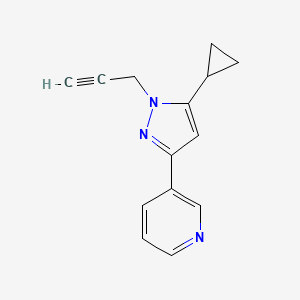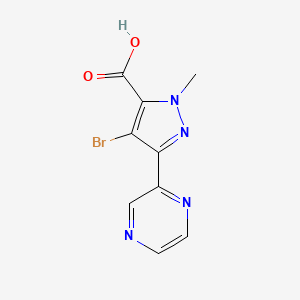
4-bromo-1-methyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Antifungal Activity
The related compound, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, demonstrated significant antifungal activities against seven phytopathogenic fungi, surpassing boscalid in efficacy. This highlights the potential of pyrazole derivatives in developing new antifungal agents. Molecular docking studies revealed the importance of hydrogen bonds in the activity, suggesting a similar potential for the 4-bromo derivative in targeting fungal pathogens (Du et al., 2015).
Chemical Transformations and Derivatives
Research into the synthesis and transformations of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acid derivatives demonstrates the versatility of pyrazole compounds in producing a variety of functional derivatives. These processes enable the introduction of diverse functional groups, indicating that similar methodologies could apply to the 4-bromo-1-methyl derivative for generating novel compounds with potential applications in various fields (Prokopenko et al., 2010).
Coordination Chemistry and Crystal Structures
Studies on pyrazole-dicarboxylate acid derivatives, including their coordination and crystallization properties with metal ions, shed light on the structural and electronic characteristics of pyrazole-based coordination complexes. Such insights can guide the design of metal-organic frameworks (MOFs) and coordination polymers with specific functionalities, including catalysis, gas storage, and separation applications (Radi et al., 2015).
Novel Synthesis Methods
The modified, efficient synthesis of pyrazolo[4,3-d]pyrimidin-7-ones from a brominated pyrazole precursor, including 4-bromo-1-methyl-3-propyl-1H-pyrazole-5-carboxamide, highlights innovative approaches to constructing complex molecules. This showcases the potential for developing new synthetic routes for complex pyrazole derivatives, which could be applicable to the 4-bromo-1-methyl compound (Khan et al., 2005).
Agricultural Chemical Development
The synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, an intermediate in the production of chlorantraniliprole, an insecticide, illustrates the role of pyrazole derivatives in developing agrochemicals. This suggests the potential for derivatives of 4-bromo-1-methyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid in creating new pesticides or herbicides (Niu Wen-bo, 2011).
Propiedades
IUPAC Name |
4-bromo-2-methyl-5-pyrazin-2-ylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN4O2/c1-14-8(9(15)16)6(10)7(13-14)5-4-11-2-3-12-5/h2-4H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNLCWBTAQJFIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=NC=CN=C2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



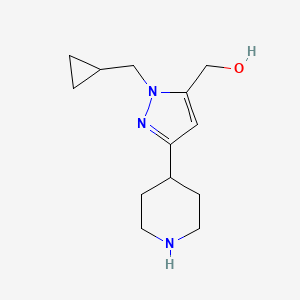
![2-(6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile](/img/structure/B1483587.png)
